molecular formula C12H15NO3 B8453304 N-Acetyl-N-[2-(4-hydroxyphenyl)ethyl]acetamide CAS No. 63477-53-2

N-Acetyl-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No. B8453304
Key on ui cas rn: 63477-53-2
M. Wt: 221.25 g/mol
InChI Key: ZSVFZXMDSIAKNR-UHFFFAOYSA-N
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Patent
US04151303

Procedure details

To a solution of 54.9 g. (0.4 mol) tyramine in 200 ml. pyridine are added dropwise, while stirring at 30°-35° C., 65.8 g. (0.84 mol) acetyl chloride. The reaction mixture is subsequently heated for 15 minutes on a boiling waterbath, then cooled and poured into a mixture of ice and water. By the addition of concentrated hydrochloric acid, it is made markedly acidic and subsequently extracted with chloroform. The chloroform phase is washed with water, dried over anhydrous calcium chloride and then evaporated. There is obtained a residue of 88.5 g. (quantitative yield) of diacetyl-tyramine, which melts at 99°-100° C. after recrystallization from benzene. The diacetyl-tyramine is dissolved in 500 ml. methanol. 800 ml. (0.8 mol) 1 N aqueous potassium hydroxide solution are now added thereto, the temperature thereby increasing to about 30° C., and the mixture is subsequently maintained for 2 hours at an internal temperature of 50° C. It is then cooled, weakly acidified with concentrated hydrochloric acid and the methanol evaporated off in a vacuum. The product which crystallizes out is filtered off with suction, thoroughly washed with water and then dried. There are obtained 58.3 g. (81% of theory) N-acetyl tyramine which, after recrystallization from ethyl acetate, has a melting point of 131° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.84 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.N1[CH:16]=[CH:15]C=CC=1.[C:17](Cl)(=[O:19])[CH3:18].Cl.[OH2:22]>C1C=CC=CC=1>[C:17]([N:1]([C:15](=[O:22])[CH3:16])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0.84 mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring at 30°-35° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is subsequently heated for 15 minutes on a boiling waterbath
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with chloroform
WASH
Type
WASH
Details
The chloroform phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous calcium chloride
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
There is obtained a residue of 88.5 g

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N(CCC1=CC=C(C=C1)O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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